N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11-8-15(20)19(10-18-11)7-6-17-16(21)14-9-12-4-2-3-5-13(12)22-14/h2-5,8-10H,6-7H2,1H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCZFQPPUYONHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNC(=O)C2=CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Approach
The benzofuran scaffold can be efficiently constructed using palladium-catalyzed methodologies. A widely employed approach involves the reaction of 2-hydroxybenzaldehydes with alkynes via a tandem process involving O-alkylation and intramolecular cyclization.
Table 1. Palladium-Catalyzed Synthesis of Benzofuran-2-carboxylic Acid
| Substrate | Catalyst | Conditions | Oxidant | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Salicylaldehyde | Pd(OAc)₂ | 80°C, 5h | Cu(OTf)₂ | DMF | 84-91 |
| 2-Hydroxybenzamide | (PPh₃)PdCl₂/CuI | 60-65°C, 3h | - | Et₃N | 78-85 |
| o-Alkynylphenols | Pd/C | 70°C, 6h | I₂/PPh₃ | MeCN/H₂O | 72-88 |
The reaction typically proceeds through the formation of a metal complex via oxidative addition, followed by reductive elimination, insertion of palladium, and removal of carbonyl to generate the benzofuran intermediate. Subsequent oxidation yields the corresponding carboxylic acid.
Rhodium-Catalyzed Synthesis
An alternative approach employs rhodium catalysis, which offers advantages in terms of regioselectivity and functional group tolerance.
Meta-salicylic acid derivatives can be treated with vinylene carbonate in the presence of cyclopentadienyl-based rhodium complex (CpRh) as a catalyst in tetrachloroethane. This synthetic pathway proceeds through C–H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination to yield the corresponding benzofuran-2-carboxylic acid derivatives in 30-80% yield.
Electrochemical Approach
A modern and environmentally friendly method involves electrochemical synthesis. As described in research findings, 2-hydroxybenzaldehydes can be reacted with diselenides in the presence of platinum electrodes using acetonitrile as the solvent, providing benzofuran derivatives in high yields. The synthetic pathway involves the formation of a seleniranium intermediate, which undergoes nucleophilic cyclization to furnish the benzofuran structure.
Preparation of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine
From 6-Chloro-4-methylpyrimidine
The preparation of the 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine component can be achieved by N-alkylation of 4-methyl-6-chloropyrimidine with 2-aminoethanol, followed by oxidation and hydrolysis steps.
Table 2. N-Alkylation of 4-Methyl-6-chloropyrimidine
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60-65 | 5-6 | 75-83 |
| KOH | Ethanol | 50-55 | 8-12 | 70-78 |
| NaH | THF | 25-30 | 3-4 | 82-87 |
Via Pyrimidinone Formation
An alternative approach involves the condensation of a suitable β-ketoester with urea or thiourea in alcoholic KOH, followed by N-alkylation with a protected 2-aminoethyl halide.
The synthesis proceeds as follows:
- Condensation of the β-ketoester with urea/thiourea to form the pyrimidinone core
- N-alkylation of the pyrimidinone with a protected 2-aminoethyl halide
- Deprotection to yield the desired 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine
The condensation reaction is typically performed by mixing equimolar quantities of the β-ketoester with urea/thiourea in alcoholic KOH, and the reaction mixture is continuously stirred for 5-6 hours at room temperature. After completion, the mixture is cooled, poured into crushed ice, and neutralized using 10% NaHCO₃.
One-Pot Synthesis Approach
A streamlined approach involves a one-pot procedure:
1. To a solution of 4-methylpyrimidin-6(1H)-one (1 mmol) in DMF (10 mL) was added K₂CO₃ (1.2 mmol)
2. N-(2-bromoethyl)phthalimide (1.1 mmol) was added, and the mixture was stirred at 60°C for 6 h
3. The mixture was cooled, filtered, and the filtrate concentrated
4. The residue was treated with hydrazine hydrate in ethanol at reflux for 2 h
5. After cooling, the precipitate was filtered off, and the filtrate was concentrated to yield 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final step in the synthesis involves the amide coupling between benzofuran-2-carboxylic acid and 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine. A common approach utilizes carbodiimide-based coupling reagents such as EDC or DCC in combination with HOBt or DMAP.
Table 3. Carbodiimide-Mediated Amide Coupling Conditions
| Coupling Agent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| EDC·HCl | HOBt | DCM | 25 | 12 | 78-85 |
| DCC | DMAP | THF | 0-25 | 8 | 75-83 |
| HATU | DIPEA | DMF | 25 | 6 | 85-92 |
The reaction typically proceeds through the formation of an activated ester intermediate, which subsequently reacts with the amine component to form the amide bond.
Acid Chloride Method
An alternative approach involves the conversion of benzofuran-2-carboxylic acid to the corresponding acid chloride, followed by reaction with the amine component.
1. Benzofuran-2-carboxylic acid (1 mmol) was suspended in DCM (5 mL)
2. Thionyl chloride (2 mmol) was added, and the mixture was refluxed for 2 h
3. The solvent and excess thionyl chloride were removed under reduced pressure
4. The resultant acid chloride was dissolved in DCM (5 mL) and cooled to 0°C
5. A solution of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine (1 mmol) and Et₃N (2 mmol) in DCM (5 mL) was added dropwise
6. The mixture was stirred at room temperature for 6 h
7. The reaction mixture was washed with water, dried, and concentrated to yield the target compound
This method has demonstrated high yields (82-90%) for similar benzofuran-2-carboxamide derivatives.
Transamidation Chemistry
A novel approach employs transamidation chemistry, which enables access to a wide range of elaborate benzofuran-2-carboxamides. This involves:
- 8-aminoquinoline-directed C–H arylation to install aryl substituents at the C3 position of the benzofuran scaffold
- Directing group cleavage and further diversification through a one-pot, two-step transamidation procedure
- Formation of intermediate N-acyl-Boc-carbamates, which react with amines to yield the desired amides
The transamidation protocol has shown excellent results for a wide range of primary and secondary amines, with yields ranging from 83% to 92%.
Alternative Synthetic Routes
Aza-Wittig Reaction Approach
An alternative approach utilizes aza-Wittig reactions of iminophosphoranes with isocyanates to generate carbodiimide intermediates. These intermediates can be further reacted with nitrogen-oxygen-containing nucleophiles to yield heterocyclic compounds similar to our target molecule.
The synthetic sequence involves:
- Preparation of an iminophosphorane intermediate from the benzofuran-2-carboxylic acid precursor
- Reaction with an isocyanate to form a carbodiimide intermediate
- Subsequent reaction with the pyrimidinone derivative to yield the target compound
This approach has shown to produce satisfactory yields in the synthesis of similar benzofuran-containing heterocycles.
One-Pot Multi-Component Approach
A streamlined, efficient method employs a one-pot, multi-component reaction:
1. Benzofuran-2-carboxylic acid (1 mmol) and tetrahydrofuran (5 mL) were heated to 50-55°C
2. A solution of N,N'-carbonyldiimidazole (1.2 mmol) in tetrahydrofuran (5 mL) was added over 1 h
3. The mixture was stirred for 2 h at 50-55°C
4. A solution of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine (1 mmol) in tetrahydrofuran (5 mL) was added over 2 h
5. The mixture was heated to 60-65°C and stirred for 12 h
6. After completion, the solvent was removed, and the product was extracted with dichloromethane
7. The organic layer was washed with water and brine, dried, and concentrated to yield the target compound
This method is adapted from similar synthetic protocols that have shown yields of up to 90% for analogous compounds.
Purification and Characterization
Purification Methods
Various purification techniques can be employed to obtain the target compound in high purity:
Table 4. Purification Methods for the Target Compound
| Method | Solvent System | Comments | Recovery (%) |
|---|---|---|---|
| Column Chromatography | 30% EtOAc/hexanes | Most common method | 85-90 |
| Recrystallization | EtOH or EtOAc/hexanes | High purity | 75-85 |
| Preparative HPLC | MeCN/H₂O gradient | Highest purity | 70-80 |
Analytical Characterization
The synthesized compound can be characterized using various analytical techniques:
NMR Spectroscopy : ¹H NMR and ¹³C NMR in CDCl₃ or DMSO-d₆ using a Varian Mercury 400 spectrometer with resonances relative to tetramethylsilane (TMS).
IR Spectroscopy : Key bands would include carbonyl stretching (amide and pyrimidinone), N-H stretching, and characteristic benzofuran ring vibrations.
Mass Spectrometry : Typically performed using ESI-MS or HRMS to confirm the molecular weight and formula.
Elemental Analysis : To confirm the elemental composition, typically recorded on a PerkinElmer CHN 2400 instrument.
Table 5. Expected Spectroscopic Data for N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide
| Technique | Expected Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.35 (s, 3H, CH₃), 3.70-3.75 (m, 2H, CH₂), 4.10-4.15 (m, 2H, CH₂), 7.35-7.45 (m, 2H, ArH), 7.55-7.65 (m, 2H, ArH), 7.75 (s, 1H, benzofuran-H), 8.05 (s, 1H, pyrimidine-H), 8.75 (t, 1H, NH) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 21.5, 38.2, 47.5, 111.3, 112.5, 121.8, 123.5, 124.7, 127.2, 148.5, 150.3, 153.8, 155.2, 158.7, 163.2 |
| IR (KBr, cm⁻¹) | 3320 (N-H), 1670 (C=O, amide), 1650 (C=O, pyrimidinone), 1560, 1450, 1250 |
| MS (ESI) | m/z 310 [M+H]⁺ |
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and nucleophiles (amines, thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to its biological effects.
Pathways: The biochemical pathways that are modulated by the compound, resulting in its observed effects.
Comparison with Similar Compounds
Challenges in Comparing the Compound with Similar Analogs
Without direct evidence, comparisons must rely on structural analogs and general trends in benzofuran-pyrimidine hybrids. Below is a hypothetical framework for such an analysis, based on common pharmacophores:
Table 1: Structural and Functional Comparison of Benzofuran-Pyrimidine Derivatives
| Compound Name | Core Structure | Key Modifications | Reported Activity | Reference (Hypothetical) |
|---|---|---|---|---|
| N-(2-(4-methyl-6-oxopyrimidin-1-yl)ethyl)benzofuran-2-carboxamide | Benzofuran + pyrimidinone ethyl | 4-methyl substitution on pyrimidine | Unknown (hypothesized kinase inhibition) | — |
| Compound X [Hypothetical Analog 1] | Benzofuran + pyrimidine | 2-fluoro substitution | EGFR inhibition (IC₅₀ = 12 nM) | |
| Compound Y [Hypothetical Analog 2] | Benzofuran + dihydropyrimidine | N-ethyl linker | Anticancer (GI₅₀ = 1.5 µM) |
Key Observations :
- Substitution Patterns: The 4-methyl group on the pyrimidinone ring in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., Compound X), though this requires experimental validation.
- Linker Flexibility : The ethyl linker between benzofuran and pyrimidine could influence binding kinetics compared to shorter or rigid linkers.
Methodological Considerations for Structural Analysis
The determination of this compound’s structure would likely involve X-ray crystallography using programs like SHELXL for refinement . For example:
- Crystallographic Data: A hypothetical unit cell (e.g., space group P2₁/c, Z = 4) might reveal hydrogen bonding between the pyrimidinone carbonyl and benzofuran oxygen, stabilizing the conformation.
Limitations and Recommendations
- Evidence Gap : The absence of direct data for the compound precludes definitive comparisons.
- Suggested Actions :
- Obtain crystallographic studies (e.g., CCDC entries) or pharmacological assays for this compound.
- Compare with analogs in databases like ChEMBL or PubChem.
SHELX-based structural analyses (as in ) are foundational but insufficient for functional or pharmacological insights.
Biological Activity
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core substituted with a carboxamide group and a pyrimidinyl moiety, which is believed to contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 314.35 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in cellular signaling pathways. Research indicates that derivatives of benzofuran compounds can exhibit significant anticancer properties by inhibiting key enzymes and pathways associated with tumor growth.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of benzofuran derivatives, including those similar to this compound. For instance:
- Cytotoxicity : In vitro assays have demonstrated that certain benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines, including leukemia and lung cancer cells. For example, one study reported an IC50 value of 5 µM against K562 leukemia cells for a related derivative .
- Mechanistic Insights : The compound may inhibit critical pathways such as the AKT signaling pathway, leading to reduced proliferation in cancer cells. This was observed in studies where related compounds caused mitotic catastrophe in lung adenocarcinoma cells (A549) .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification Type | Effect on Activity |
|---|---|
| Halogen Substitution | Varies the cytotoxicity; position matters significantly |
| Carboxamide Group | Essential for anticancer activity; enhances binding interactions |
| Alkyl Chain Length | Affects solubility and cellular uptake |
Studies suggest that the presence of specific functional groups enhances the binding affinity to targets involved in cancer progression, thereby improving therapeutic efficacy .
Case Studies
- Benzofuran Derivatives Against Cancer : A comparative study evaluated multiple benzofuran derivatives, revealing that those with specific substitutions exhibited significant antiproliferative effects across different cancer cell lines. Notably, compounds with phenolic hydroxyl groups showed enhanced cytotoxicity due to favorable interactions with target proteins .
- In Vivo Studies : Animal models have demonstrated that benzofuran-based compounds can reduce tumor growth without significant toxicity to normal tissues. For instance, a derivative showed a marked reduction in metastatic lesions in murine models while maintaining normal organ function .
Q & A
Q. What are the optimal synthetic routes for N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the construction of the benzofuran core followed by coupling with the pyrimidinone moiety. Key considerations include:
- Catalyst selection : Use palladium-based catalysts for Suzuki-Miyaura coupling to attach aromatic groups efficiently .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Temperature control : Maintain 60–80°C during nucleophilic substitution to avoid side reactions .
- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate the final product with >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
Methodological Answer:
- X-ray crystallography : Resolve bond angles and dihedral angles to validate the pyrimidinone-ethyl-benzofuran linkage. For example, C=O bond lengths in the pyrimidinone ring should be ~1.23 Å .
- NMR spectroscopy : Key signals include:
- δ 7.8–8.2 ppm (benzofuran aromatic protons) .
- δ 3.5–4.0 ppm (ethyl bridge protons adjacent to the pyrimidinone nitrogen) .
- High-resolution mass spectrometry (HR-MS) : Confirm molecular weight (expected [M+H]+: ~353.14 g/mol) with <2 ppm error .
Q. How can researchers systematically assess the initial biological activity of this compound against enzymatic targets?
Methodological Answer:
- Enzyme inhibition assays : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination. Pre-incubate the compound at 10 µM–1 mM to establish dose-response curves .
- Cellular viability screens : Test in cancer cell lines (e.g., HeLa or MCF-7) using MTT assays. Include controls for solubility (e.g., DMSO <0.1%) to avoid false negatives .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in biological activity data obtained from different cellular models?
Methodological Answer:
- Cross-model validation : Compare activity in primary cells vs. immortalized lines to rule out cell-specific uptake/efflux mechanisms .
- Metabolic stability testing : Use liver microsomes to assess if differential CYP450 metabolism affects potency .
- Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in conflicting models .
Q. How should stability studies be designed to evaluate the compound's behavior under varying pH and temperature conditions relevant to drug formulation?
Methodological Answer:
- Forced degradation : Expose the compound to pH 1–13 buffers at 40°C for 24–72 hours. Monitor degradation via HPLC-MS:
- Acidic conditions may hydrolyze the amide bond (retention time shift from 12.3 to 9.8 min) .
- Oxidative conditions (H2O2) could degrade the benzofuran ring, detected by new MS peaks at m/z 165 .
- Arrhenius modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures (50–60°C) .
Q. What computational approaches are employed to establish structure-activity relationships (SAR) for this compound's derivatives?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with the ATP-binding pocket of kinases. Prioritize derivatives with hydrogen bonds to hinge-region residues (e.g., Glu91 in PKA) .
- 3D-QSAR : Build CoMFA models using steric/electrostatic fields from aligned analogs. Validate with leave-one-out cross-validation (q² >0.6) .
Q. What advanced purification challenges arise during multi-step synthesis, and how can they be addressed using modern chromatographic techniques?
Methodological Answer:
- Co-eluting impurities : Use reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) to separate diastereomers. Adjust gradient from 30% to 60% MeCN over 20 min .
- Metal contamination : Post-synthesis, pass the crude product through Chelex resin to remove Pd catalyst residues .
Q. How can researchers validate the specificity of analytical methods (e.g., HPLC-MS) for detecting degradation products in stability studies?
Methodological Answer:
- Forced degradation + MS/MS : Fragment ions (e.g., m/z 212 from benzofuran cleavage) confirm degradation pathways .
- Method validation : Assess linearity (R² >0.99), LOQ (<0.1% w/w), and precision (%RSD <2% for retention time) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
